molecular formula C25H18ClFN2O2 B11575641 (3E)-6-chloro-3-({1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-dihydro-2H-indol-2-one

(3E)-6-chloro-3-({1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11575641
M. Wt: 432.9 g/mol
InChI Key: JQCLFWCFVHIRFO-DEDYPNTBSA-N
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Description

(3E)-6-Chloro-3-({1-[2-(2-Fluorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-2,3-dihydro-1H-indol-2-one is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a chloro group, a fluorophenoxy group, and an indole moiety, making it a molecule of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-6-Chloro-3-({1-[2-(2-Fluorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-2,3-dihydro-1H-indol-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Introduction of the Fluorophenoxy Group: The fluorophenoxy group can be introduced via nucleophilic substitution reactions, where a fluorophenol reacts with an appropriate leaving group.

    Chlorination: The chloro group can be introduced through electrophilic aromatic substitution using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Final Assembly: The final step involves the condensation of the indole derivative with the fluorophenoxyethyl group under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluorophenoxy groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or neutral conditions.

Major Products Formed

    Oxidation: Formation of hydroxylated or ketone derivatives.

    Reduction: Formation of alcohols or reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

(3E)-6-Chloro-3-({1-[2-(2-Fluorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-2,3-dihydro-1H-indol-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (3E)-6-Chloro-3-({1-[2-(2-Fluorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Receptor Interaction: Binding to cellular receptors and altering signal transduction pathways.

    Gene Expression: Modulating the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds such as indomethacin and tryptophan share the indole core structure.

    Fluorophenoxy Compounds: Molecules like fluoxetine (Prozac) contain the fluorophenoxy group.

    Chloro Compounds: Chlorinated aromatic compounds such as chlorobenzene.

Uniqueness

(3E)-6-Chloro-3-({1-[2-(2-Fluorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-2,3-dihydro-1H-indol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H18ClFN2O2

Molecular Weight

432.9 g/mol

IUPAC Name

(3E)-6-chloro-3-[[1-[2-(2-fluorophenoxy)ethyl]indol-3-yl]methylidene]-1H-indol-2-one

InChI

InChI=1S/C25H18ClFN2O2/c26-17-9-10-19-20(25(30)28-22(19)14-17)13-16-15-29(23-7-3-1-5-18(16)23)11-12-31-24-8-4-2-6-21(24)27/h1-10,13-15H,11-12H2,(H,28,30)/b20-13+

InChI Key

JQCLFWCFVHIRFO-DEDYPNTBSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2CCOC3=CC=CC=C3F)/C=C/4\C5=C(C=C(C=C5)Cl)NC4=O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCOC3=CC=CC=C3F)C=C4C5=C(C=C(C=C5)Cl)NC4=O

Origin of Product

United States

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